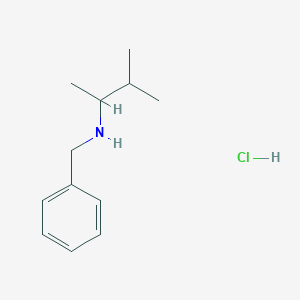

N-Benzyl-3-methyl-2-butanamine hydrochloride

Description

N-Benzyl-3-methyl-2-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a branched alkyl chain (3-methyl-2-butanamine) and a benzyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₀ClN, with a molecular weight of 213.75 g/mol (CAS: 2103392-35-2) . This compound is typically synthesized via alkylation or reductive amination reactions involving benzyl halides and substituted butanamines. It is utilized in pharmaceutical research, particularly in the development of psychoactive agents or as an intermediate in organic synthesis .

Properties

IUPAC Name |

N-benzyl-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)11(3)13-9-12-7-5-4-6-8-12;/h4-8,10-11,13H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBHPWYOWFYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methyl-2-butanamine hydrochloride typically involves the reaction of 3-methyl-2-butanamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-methyl-2-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Corresponding amine.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemical Reactions

N-Benzyl-3-methyl-2-butanamine hydrochloride can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate to form amine oxides.

- Reduction : Employing lithium aluminum hydride to convert it into its corresponding amine.

- Substitution : The benzyl group can be replaced with other functional groups using alkyl halides or acyl chlorides.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for organic synthesis and materials science.

Biology

In biological research, this compound is studied for its potential effects on biochemical pathways. It has been investigated for:

- Enzyme Inhibition : Understanding how it affects enzyme activity can lead to insights into metabolic processes.

- Receptor Binding Studies : Its ability to bind to specific receptors makes it a candidate for studying receptor-ligand interactions.

Medicine

The compound is being explored for potential therapeutic applications, including:

- Drug Development : Its unique properties may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and intermediates essential for various manufacturing processes.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research indicates that compounds similar to this compound are being evaluated for their pharmacological properties. For example, studies have focused on their roles as enzyme inhibitors or modulators of neurotransmitter systems, highlighting their potential in developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of N-Benzyl-3-methyl-2-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups on the benzyl ring, alkyl chain branching, or amine configuration. Below is a detailed comparison based on physicochemical properties, synthesis routes, and applications:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Electronic Effects of Substituents :

- Fluorinated derivatives (e.g., 1049678-16-1) exhibit increased polarity and metabolic stability compared to the parent compound due to the electron-withdrawing fluorine atom .

- Chlorinated analogs (e.g., 1158190-92-1) demonstrate stronger antibacterial activity, likely due to enhanced electrophilicity .

Steric and Conformational Differences :

Biological Activity

N-Benzyl-3-methyl-2-butanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural configuration, which includes a benzyl group attached to a branched alkyl chain. This structure enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses and biological applications. The molecular formula is with a molecular weight of 177.29 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can function as an agonist or antagonist, modulating various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of serotonin and norepinephrine pathways.

- Neuroprotective Properties : Investigations into neuroprotection indicate that the compound may mitigate oxidative stress in neuronal cells.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antidepressant Activity : A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced depressive-like behaviors in animal models. The mechanism was linked to increased levels of serotonin in the synaptic cleft, indicating its potential as a novel antidepressant .

- Neuroprotection : In vitro experiments showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective effect was attributed to the upregulation of antioxidant enzymes.

- Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study found that it inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.